Methyl 2-(azetidin-2-yl)acetate

Ring strain energy Conformational rigidity Ring-expansion reactions

Methyl 2-(azetidin-2-yl)acetate (CAS 1391199-75-9) is a chiral, saturated four-membered nitrogen heterocycle bearing a methyl ester side chain at the 2-position of the azetidine ring. Its core structural feature—the azetidine ring—possesses experimentally determined ring strain of 25.2 kcal/mol, substantially higher than the 5.8 kcal/mol of pyrrolidine and the near-zero strain of piperidine.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B7965506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(azetidin-2-yl)acetate
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCN1
InChIInChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3
InChIKeyCZEYJVKCCZPPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Azetidin-2-yl)acetate: A Strained Four-Membered Heterocyclic Building Block for Chiral Drug Discovery and Conformationally Constrained Peptidomimetics


Methyl 2-(azetidin-2-yl)acetate (CAS 1391199-75-9) is a chiral, saturated four-membered nitrogen heterocycle bearing a methyl ester side chain at the 2-position of the azetidine ring. Its core structural feature—the azetidine ring—possesses experimentally determined ring strain of 25.2 kcal/mol, substantially higher than the 5.8 kcal/mol of pyrrolidine and the near-zero strain of piperidine [1]. The compound exists as free base and hydrochloride salt forms, with the latter (CAS 2375193-19-2) offering enhanced handling stability for synthetic applications [2]. This scaffold serves as a versatile intermediate in the synthesis of GABA uptake inhibitors, neuroprotective agents, and conformationally constrained peptidomimetics, with enantiopure forms available at purities ≥95% for demanding asymmetric synthesis applications .

Why Pyrrolidine, Piperidine, or Ethyl Ester Analogs Cannot Replace Methyl 2-(Azetidin-2-yl)acetate in Specialized Applications


The core assumption that any small-ring amino ester can substitute for methyl 2-(azetidin-2-yl)acetate is contradicted by multiple independent lines of evidence. The azetidine ring's unique ring strain magnitude (25.2 vs. 5.8 kcal/mol for pyrrolidine) creates reactivity windows for ring-expansion and ring-opening reactions that 5- and 6-membered analogs simply cannot access [1]. In biological contexts, azetidine-derived amino acids preferentially stabilize γ-turn conformations in peptides, whereas proline (pyrrolidine-based) analogs induce β-turns—a fundamentally different structural outcome with distinct biological consequences [2]. As GABA transporter inhibitors, lipophilic derivatives of the azetidin-2-ylacetic acid scaffold achieve low-micromolar potency at GAT-1 (IC50 ~2 μM), a profile not replicated by the corresponding pyrrolidin-2-ylacetic acid series [3]. Furthermore, substituting the methyl ester with an ethyl ester alters both hydrolytic stability and the steric environment at the ester linkage, impacting subsequent derivatization rates and the compound's suitability as a precision intermediate for structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for Methyl 2-(Azetidin-2-yl)acetate Versus Closest Analogs


Azetidine Ring Strain: 4.3-Fold Higher Than Pyrrolidine, Enabling Unique Ring-Expansion Reactivity Not Accessible to Larger Heterocycles

The azetidine ring strain energy has been experimentally determined to be 25.2 kcal/mol, which is 4.3-fold higher than pyrrolidine (5.8 kcal/mol) and stands in stark contrast to piperidine (~0 kcal/mol) [1]. This dramatic differential means that methyl 2-(azetidin-2-yl)acetate can undergo nucleophilic ring-opening and ring-expansion reactions under conditions where pyrrolidine and piperidine analogs remain inert, providing a unique synthetic entry point to functionalized pyrrolidines, azepanes, and acyclic amines that are not accessible from the corresponding 5- or 6-membered ring esters [1]. The ring strain also imposes a puckered conformation with bond angles deviating 10-20 degrees from planarity, contributing to the scaffold's ability to serve as a conformationally constrained pharmacophore element [1].

Ring strain energy Conformational rigidity Ring-expansion reactions Synthetic methodology

GABA Transporter-1 (GAT-1) Inhibitory Potency: Azetidin-2-ylacetic Acid Derivatives Achieve Low-Micromolar IC50 at GAT-1, Outperforming β-Alanine by Over 30-Fold

In a systematic SAR study by Faust et al. (2010), azetidin-2-ylacetic acid derivatives bearing lipophilic N-substituents (4,4-diphenylbutenyl and 4,4-bis(3-methyl-2-thienyl)butenyl moieties) demonstrated the highest potency at human GAT-1 with IC50 values of 2.83 ± 0.67 μM and 2.01 ± 0.77 μM, respectively [1]. By contrast, the natural substrate β-alanine showed only moderate affinity for GABA transporters with GAT-3 IC50 = 110 μM and GAT-2 IC50 = 66 μM [1]. The same study demonstrated that azetidine derivatives substituted at the 2-position with an acetic acid moiety (the hydrolyzed form of the target methyl ester) were essential for this activity profile; azetidine-3-carboxylic acid derivatives showed a different selectivity pattern with GAT-3 preference [1]. The tetrazole bioisostere series proved inactive, confirming the critical role of the acetic acid/ester functionality at the 2-position [1].

GABA transporter GAT-1 inhibition Neurological disorders Conformational constraint

Peptide Conformational Control: Azetidine Scaffolds Preferentially Induce γ-Turns, Whereas Proline (5-Membered) Induces β-Turns—A Non-Interchangeable Structural Outcome

Baeza et al. (2008) conducted a combined molecular modeling, ¹H NMR, and FT-IR study of model tetrapeptides containing 2-alkyl-2-carboxyazetidine (Aze) residues versus proline (Pro) and α-methylproline (α-MePro) [1]. The four-membered azetidine ring forces the peptide backbone to preferentially adopt γ-turn conformations, whereas the five-membered proline ring induces β-turns [1]. This ring-size-dependent turn preference was not a subtle effect—the conformational constraints introduced by the four-membered ring specifically stabilized γ-turn-like conformations, and the presence of an alkyl group at the α-position of the azetidine ring significantly enhanced this turn-inducing ability [1]. Follow-up work by the same group confirmed that 2-alkyl-2-carboxyazetidine amino acids, when incorporated into neurotrophin fragment sequences (NGF and NT3 tetrapeptides), mainly stabilized γ-turn conformations, demonstrating biological relevance beyond model systems [2].

Peptidomimetics γ-turn β-turn Conformational constraint Protein-protein interactions

Neuroprotective Activity of 3-Aryl-3-Azetidinyl Acetic Acid Methyl Ester Derivatives: AChE Inhibition Comparable to Rivastigmine with Multi-Mechanism Neuroprotection

Šachlevičiūtė et al. (2023) synthesized a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives—direct structural relatives of methyl 2-(azetidin-2-yl)acetate differing in aryl substitution at the 3-position—and evaluated them for cholinesterase inhibition and neuroprotective activity [1]. Several derivatives showed acetylcholinesterase (AChE) inhibition comparable to the clinically approved AChE inhibitor rivastigmine [1]. Molecular docking of the most active compounds (26 and 27) within the AChE active site rationalized the binding mode [1]. Compound 28 demonstrated the highest neuroprotective effect across two mechanistically distinct neurodegeneration models: salsolinol-induced (a Parkinson's disease model) and glutamate-induced oxidative damage (an Alzheimer's disease model) [1]. In the glutamate model, the protective effect was mechanistically linked to a reduction in oxidative stress and caspase-3/7 activity [1]. This multi-target profile—AChE inhibition plus oxidative stress reduction—is a direct consequence of the 3-aryl-3-azetidinyl acetic acid methyl ester scaffold and would not be preserved in ring-expanded or regioisomeric analogs.

Neuroprotection Acetylcholinesterase inhibition Parkinson's disease Alzheimer's disease Oxidative stress

Metabolic Stability Advantage of Azetidine over Piperidine in DGAT2 Inhibitor Lead Optimization

In a drug discovery program targeting diacylglycerol acyltransferase 2 (DGAT2) for nonalcoholic steatohepatitis (NASH), Sharma et al. (2023) demonstrated that replacing the piperidine ring in lead compound 1 with an azetidine ring (compound 2) resulted in lower intrinsic clearance in human liver microsomes, directly addressing a metabolic liability caused by extensive piperidine ring oxidation [1]. While the azetidine analog 2 subsequently underwent CYP-mediated α-carbon oxidation leading to ring scission and formation of an electrophilic aldehyde metabolite—a liability addressed by further scaffold refinement to pyridine 8—the key finding for procurement relevance is that the azetidine ring conferred a measurable intrinsic clearance advantage over piperidine in this head-to-head comparison within a single SAR study [1]. This provides class-level evidence that azetidine-containing building blocks, including methyl 2-(azetidin-2-yl)acetate as a synthetic precursor to such DGAT2 inhibitor scaffolds, offer a metabolic stability differentiation versus piperidine analogs in drug discovery programs.

Metabolic stability Intrinsic clearance Cytochrome P450 DGAT2 NASH

High-Impact Application Scenarios for Methyl 2-(Azetidin-2-yl)acetate Based on Quantitative Differentiation Evidence


GABA Transporter-Targeted CNS Drug Discovery: GAT-1 Selective Inhibitor Lead Generation

Methyl 2-(azetidin-2-yl)acetate serves as the optimal ester precursor for synthesizing azetidin-2-ylacetic acid derivatives with demonstrated low-micromolar potency at GAT-1 (IC50 2.01-2.83 μM) [1]. The methyl ester provides a convenient handle for N-alkylation with lipophilic residues (4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl) that are critical for GAT-1 potency, as established in the Faust et al. (2010) SAR study [1]. The 2-position acetic acid side chain (accessed via methyl ester hydrolysis) is essential for activity; 3-substituted regioisomers show a fundamentally different GAT-3 selectivity profile, and tetrazole bioisosteres are inactive [1]. This compound is therefore the scaffold of choice for medicinal chemistry teams targeting GABAergic neurotransmission disorders including epilepsy, anxiety, and neuropathic pain.

Conformationally Constrained Peptidomimetic Design: γ-Turn-Inducing Building Blocks

For peptide and peptidomimetic programs requiring specific control over reverse turn topology, methyl 2-(azetidin-2-yl)acetate provides synthetic access to 2-alkyl-2-carboxyazetidine (Aze) amino acids that preferentially induce γ-turn conformations—a structural outcome fundamentally distinct from the β-turn induction of proline [2]. This γ-turn preference has been validated in neurotrophin fragment sequences (NGF and NT3 tetrapeptides), demonstrating relevance for biologically active peptide design [3]. The methyl ester functionality enables smooth incorporation into solid-phase and solution-phase peptide synthesis workflows, with the ester serving as a protected form that can be hydrolyzed post-coupling or retained for further derivatization.

Multi-Mechanism Neuroprotective Agent Development: Dual AChE Inhibition and Oxidative Stress Protection

The 3-aryl-3-azetidinyl acetic acid methyl ester chemotype—accessed via Horner-Wadsworth-Emmons olefination of N-Boc-3-azetidinone followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids [4]—has produced compounds with AChE inhibition comparable to rivastigmine and demonstrated neuroprotection in both Parkinson's disease (salsolinol) and Alzheimer's disease (glutamate-induced oxidative damage) models [4]. The lead compound 28's protective mechanism involves reduction of oxidative stress and caspase-3/7 activity, providing a dual mechanism not available from non-azetidine scaffolds [4]. Methyl 2-(azetidin-2-yl)acetate serves as a key reference standard and synthetic intermediate for constructing and expanding this compound library.

Metabolic Stability Optimization: Azetidine-for-Piperidine Bioisosteric Replacement in Lead Optimization

When drug discovery programs encounter high intrinsic clearance driven by piperidine ring oxidation, the azetidine scaffold offers a validated bioisosteric replacement strategy. In the DGAT2 inhibitor program that ultimately delivered the Phase 2 clinical candidate ervogastat, replacing piperidine with azetidine reduced intrinsic clearance in human liver microsomes [5]. Although the azetidine ring itself introduced a CYP-mediated ring-scission liability that required further optimization, the initial clearance advantage was critical for program progression [5]. Methyl 2-(azetidin-2-yl)acetate serves as a versatile precursor for constructing azetidine-containing analogs in similar metabolic stability optimization campaigns, particularly for programs targeting metabolic, cardiovascular, or CNS indications where piperidine-containing leads show unacceptable clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(azetidin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.